molecular formula C16H18N4O B2650136 N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cinnamamide CAS No. 1798431-19-2

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cinnamamide

Cat. No.: B2650136
CAS No.: 1798431-19-2
M. Wt: 282.347
InChI Key: AAONRBPXPOHOCD-CMDGGOBGSA-N
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Description

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cinnamamide: is an organic compound that features a pyrimidine ring substituted with a dimethylamino group and a cinnamamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cinnamamide typically involves the reaction of 2-(dimethylamino)pyrimidine-4-carbaldehyde with cinnamamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to promote the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the cinnamamide moiety, potentially yielding various reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced forms of the pyrimidine ring or cinnamamide moiety.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cinnamamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry: In materials science, the compound can be used in the development of novel polymers and advanced materials with specific electronic properties.

Mechanism of Action

The mechanism by which N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cinnamamide exerts its effects involves interaction with specific molecular targets. The dimethylamino group enhances the compound’s ability to participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of enzymes or receptors. The pyrimidine ring and cinnamamide moiety contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

  • N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide
  • N-((2-(dimethylamino)pyrimidin-4-yl)methyl)aniline

Uniqueness: N-((2-(dimethylamino)pyrimidin-4-yl)methyl)cinnamamide is unique due to the presence of both a pyrimidine ring and a cinnamamide moiety, which confer distinct electronic and steric properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

(E)-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-20(2)16-17-11-10-14(19-16)12-18-15(21)9-8-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,18,21)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAONRBPXPOHOCD-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)CNC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC=CC(=N1)CNC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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